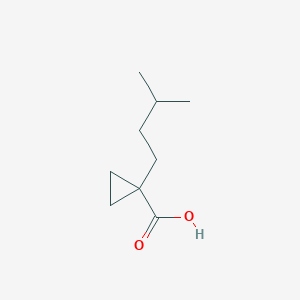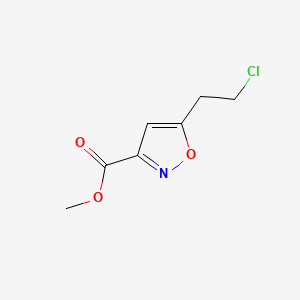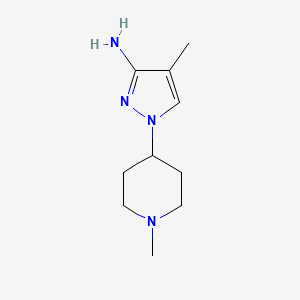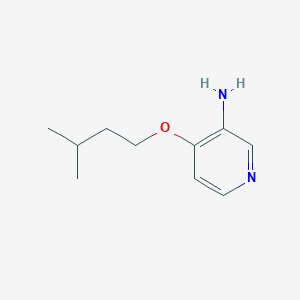![molecular formula C13H21NO4 B15324954 7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B15324954.png)
7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid is an intriguing compound with a complex molecular structure. It combines a bicyclic framework with an amino acid derivative, highlighting its potential versatility in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid typically involves multiple steps:
Starting Materials: : The synthesis begins with readily available starting materials such as norbornene and tert-butoxycarbonyl (Boc) protected amino acids.
Cycloaddition Reactions: : A key step involves a [2+2] cycloaddition reaction to form the bicyclo[4.1.0]heptane core.
Functional Group Transformations: : Subsequent steps involve introducing the amino and carboxylic acid functionalities, often through amination and carboxylation reactions.
Boc Protection: : The tert-butoxycarbonyl group is used to protect the amine group during the synthesis, ensuring selective reactions at other sites.
Industrial Production Methods
Industrial production methods often employ similar synthetic routes but on a larger scale:
Scalable Reactions: : Reactions are optimized for scalability, with large batch reactors and continuous flow processes used to increase yield and efficiency.
Purification: : Industrial methods include efficient purification techniques like crystallization, distillation, and chromatography to obtain high-purity final products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the bicyclic framework, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can convert certain functional groups, such as carboxylic acids to alcohols.
Substitution: : The compound can participate in various substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate and chromium trioxide.
Reducing Agents: : Common agents are lithium aluminium hydride and sodium borohydride.
Substitution Reagents: : These can include halogenating agents like thionyl chloride and nucleophiles like ammonia.
Major Products
The products of these reactions depend on the specific conditions but can include oxidized bicyclic derivatives, reduced alcohols, and substituted amino acids.
Applications De Recherche Scientifique
Chemistry
Building Block: : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
Catalysis: : It can be used in catalytic reactions, aiding in the synthesis of various organic compounds.
Biology
Prodrug Design: : The compound's structure makes it a candidate for prodrug design, where it can be modified to enhance drug delivery and release.
Medicine
Therapeutic Agents:
Industry
Material Science: : The compound can be incorporated into materials for improved properties, such as enhanced strength or biocompatibility.
Mécanisme D'action
Molecular Targets and Pathways
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. Its bicyclic structure allows for unique binding modes, influencing the compound's biological activity and effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Aminoheptane-7-carboxylic acid: : Shares the amino and carboxylic functionalities but lacks the bicyclic framework.
Bicyclo[2.2.1]heptane-2-carboxylic acid: : Contains a similar bicyclic core but different functional groups.
Norbornene derivatives: : Similar bicyclic structures but vary in the nature and position of functional groups.
Unique Features
What sets 7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid apart is its combination of a protected amino group, a carboxylic acid functionality, and a rigid bicyclic structure, allowing for unique reactivity and application potential.
Hopefully, that’s got you curious about this compound's versatility and potential. Anything else you’d like to explore?
Propriétés
Formule moléculaire |
C13H21NO4 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
7-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-13(10(15)16)8-6-4-5-7-9(8)13/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
Clé InChI |
XMXMSNDXCPOWHB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(C2C1CCCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B15324882.png)


![3-[2-(1-Piperazinyl)ethyl]phenol](/img/structure/B15324896.png)

![3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B15324905.png)

![2-chloro-N-[(4-chlorophenyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B15324929.png)





